molecular formula C17H14N2O4 B14999312 5-(2H-1,3-Benzodioxol-5-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrazole-1-carbaldehyde

5-(2H-1,3-Benzodioxol-5-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrazole-1-carbaldehyde

Cat. No.: B14999312
M. Wt: 310.30 g/mol
InChI Key: IZRQQFNTVFIKRQ-UHFFFAOYSA-N
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Description

5-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBALDEHYDE is a complex organic compound with a unique structure that includes a benzodioxole ring, a hydroxyphenyl group, and a dihydropyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBALDEHYDE typically involves multi-step organic reactions One common method includes the condensation of a benzodioxole derivative with a hydroxyphenyl hydrazine, followed by cyclization to form the dihydropyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbaldehyde group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBALDEHYDE involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole and hydroxyphenyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The dihydropyrazole ring may also play a role in stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-METHANOL
  • 5-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-ACETIC ACID

Uniqueness

The uniqueness of 5-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBALDEHYDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazole-2-carbaldehyde

InChI

InChI=1S/C17H14N2O4/c20-9-19-14(11-5-6-16-17(7-11)23-10-22-16)8-13(18-19)12-3-1-2-4-15(12)21/h1-7,9,14,21H,8,10H2

InChI Key

IZRQQFNTVFIKRQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2O)C=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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